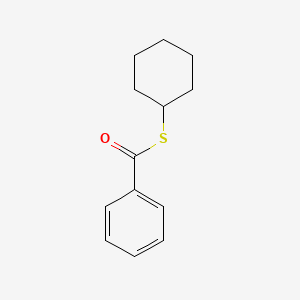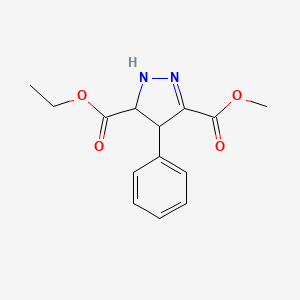
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is a chemical compound with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol It is characterized by the presence of a trifluoromethyl group and a phenylsulfinyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- typically involves the reaction of 1,1,1-trifluoroacetone with a phenylsulfinyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential neuroprotective effects against apoptosis in cerebellar granule neurons.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit apoptosis in neurons by modulating specific signaling pathways . The trifluoromethyl and phenylsulfinyl groups play a crucial role in its biological activity.
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoroacetone
- 3-Bromo-1,1,1-trifluoroacetone
Comparison: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is unique due to the presence of both trifluoromethyl and phenylsulfinyl groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
100422-17-1 |
|---|---|
Fórmula molecular |
C9H7F3O2S |
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
PMMMJCZNZHNBQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)





![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)



![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
